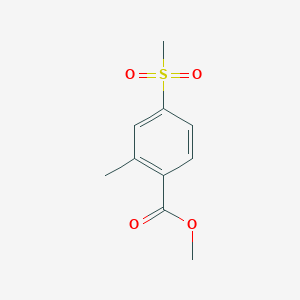

Methyl 2-methyl-4-(methylsulfonyl)benzoate

Description

BenchChem offers high-quality Methyl 2-methyl-4-(methylsulfonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-methyl-4-(methylsulfonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-methyl-4-methylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-7-6-8(15(3,12)13)4-5-9(7)10(11)14-2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLHCANJHJUCJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693816 | |

| Record name | Methyl 4-(methanesulfonyl)-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875895-64-0 | |

| Record name | Methyl 4-(methanesulfonyl)-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-methyl-4-(methylsulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-4-(methylsulfonyl)benzoate is a bespoke chemical entity with potential applications in medicinal chemistry and materials science. Its structure, featuring a sulfonamide-like methylsulfonyl group and a methyl ester on a substituted benzene ring, presents a unique scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of a plausible synthetic route to Methyl 2-methyl-4-(methylsulfonyl)benzoate, detailed experimental protocols, and a thorough discussion of the characterization techniques required to verify its identity and purity. As a Senior Application Scientist, this document is crafted to provide not just a method, but a framework for understanding the chemical principles and practical considerations inherent in the synthesis and analysis of this and related molecules.

Strategic Approach to Synthesis

The synthesis of Methyl 2-methyl-4-(methylsulfonyl)benzoate can be logically approached in a three-step sequence starting from a commercially available precursor. This strategy is designed for efficiency and control over each chemical transformation.

Caption: Synthetic workflow for Methyl 2-methyl-4-(methylsulfonyl)benzoate.

Part 1: Synthesis of 2-Methyl-4-(methylthio)benzoic acid

The initial step involves the introduction of the methylthio group onto the aromatic ring. A robust method for this transformation is the nucleophilic aromatic substitution of a suitable starting material like 2-methyl-4-chlorobenzoic acid with a methylthiolate source.

Step-by-Step Protocol: Nucleophilic Aromatic Substitution

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-4-chlorobenzoic acid (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Reagent Addition: Add sodium thiomethoxide (1.2 equivalents) portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. Acidify the mixture with 2M hydrochloric acid until a precipitate forms.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 2-methyl-4-(methylthio)benzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Part 2: Oxidation to 2-Methyl-4-(methylsulfonyl)benzoic acid

The second stage of the synthesis is the oxidation of the sulfide to a sulfone. This transformation is critical for introducing the desired methylsulfonyl moiety. A reliable and environmentally friendly oxidizing agent for this purpose is Oxone®, a potassium peroxymonosulfate triple salt.[1][2]

Step-by-Step Protocol: Sulfide Oxidation with Oxone®

-

Reaction Setup: In a round-bottom flask, suspend 2-methyl-4-(methylthio)benzoic acid (1.0 equivalent) in a mixture of methanol and water (e.g., a 1:1 ratio).

-

Oxidant Addition: Cool the suspension in an ice bath and add a solution of Oxone® (2.2 equivalents) in water dropwise, maintaining the internal temperature below 20 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

-

Isolation and Purification: Acidify the mixture with 2M hydrochloric acid to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-methyl-4-(methylsulfonyl)benzoic acid.

Part 3: Fischer Esterification to Methyl 2-methyl-4-(methylsulfonyl)benzoate

The final step is the esterification of the carboxylic acid to the corresponding methyl ester. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a highly effective method.[3][4]

Step-by-Step Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-4-(methylsulfonyl)benzoic acid (1.0 equivalent) in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude ester by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure Methyl 2-methyl-4-(methylsulfonyl)benzoate.

Characterization of the Final Product and Intermediates

Thorough characterization at each stage is essential to ensure the identity and purity of the synthesized compounds. The following table summarizes the expected and, where available, reported data for the key compounds in this synthetic pathway.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) |

| 2-Methyl-4-(methylthio)benzoic acid | C₉H₁₀O₂S | 182.24 | Aromatic protons (3H), -CH₃ (3H), -SCH₃ (3H) | Aromatic carbons (6C), -COOH, -CH₃, -SCH₃ |

| 2-Methyl-4-(methylsulfonyl)benzoic acid | C₉H₁₀O₄S | 214.24 | Aromatic protons (3H), -CH₃ (3H), -SO₂CH₃ (3H) | Aromatic carbons (6C), -COOH, -CH₃, -SO₂CH₃ |

| Methyl 2-methyl-4-(methylsulfonyl)benzoate | C₁₀H₁₂O₄S | 228.27 | Aromatic protons (3H), -OCH₃ (3H), -CH₃ (3H), -SO₂CH₃ (3H) | Aromatic carbons (6C), -COOCH₃, -CH₃, -SO₂CH₃ |

Analytical Techniques and Expected Observations

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the ring, the methyl group of the thioether/sulfone, and the methyl ester. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR will provide evidence for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the methyl groups.

-

-

Infrared (IR) Spectroscopy:

-

Key functional groups will give rise to characteristic absorption bands. For the final product, expect to see strong absorptions corresponding to the C=O stretch of the ester (around 1720 cm⁻¹), the asymmetric and symmetric S=O stretches of the sulfonyl group (around 1320 and 1150 cm⁻¹), and C-O stretching of the ester.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information. For Methyl 2-methyl-4-(methylsulfonyl)benzoate, the expected molecular ion peak would be at m/z 228.

-

Caption: Logical relationship between synthesis and characterization.

Safety Considerations

-

Oxone®: Oxone® is a strong oxidizing agent and can cause skin and eye irritation.[2] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.[1]

-

Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns.[5] Handle in a fume hood with appropriate PPE.

-

General Precautions: All reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

References

-

DuPont Oxone® Chemistry and Product Properties. Piscinas Benages. [Link]

-

Fischer Esterification. SmartLabs. [Link]

-

4-(methylthio)benzoic acid (19): Following the general procedure... ResearchGate. [Link]

-

Fischer Esterification: Benzoic Acid Lab Manual. Studylib. [Link]

-

5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. [Link]

Sources

- 1. 2-(METHYLTHIO)BENZOIC ACID(3724-10-5) MS spectrum [chemicalbook.com]

- 2. 2-(Methylthio)benzoic acid | C8H8O2S | CID 19498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. rsc.org [rsc.org]

- 5. 4-(Methylthio)benzoic acid | C8H8O2S | CID 83230 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 2-methyl-4-(methylsulfonyl)benzoate chemical properties and reactivity

An In-Depth Technical Guide to Methyl 2-methyl-4-(methylsulfonyl)benzoate: Properties, Reactivity, and Synthetic Utility

Executive Summary

Methyl 2-methyl-4-(methylsulfonyl)benzoate is a multi-functional aromatic compound of significant interest to the chemical and pharmaceutical research sectors. Its unique substitution pattern, featuring a methyl ester, a methyl group, and a potent electron-withdrawing methylsulfonyl group, imparts a distinct reactivity profile that makes it a valuable intermediate for organic synthesis. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, plausible synthetic routes, and core reactivity. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this molecule's behavior and potential applications as a building block in the creation of complex target structures.

Introduction and Structural Overview

Methyl 2-methyl-4-(methylsulfonyl)benzoate is a substituted benzoate ester. The benzene ring is functionalized with three key groups that dictate its chemical personality:

-

Methyl Ester Group (-COOCH₃): Located at position 1, this group serves as a key reaction site for transformations such as hydrolysis, amidation, and reduction.

-

Methyl Group (-CH₃): Positioned at the 2-position (ortho to the ester), this group provides steric influence and acts as a weak electron-donating group.

-

Methylsulfonyl Group (-SO₂CH₃): Situated at the 4-position (para to the ester), this is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring and the reactivity of the other functional groups.

The interplay of these groups makes the molecule a versatile scaffold for building more complex chemical entities, particularly within medicinal chemistry and materials science. Its utility is often as a precursor in the synthesis of high-value compounds like herbicides and pharmaceutical agents.[1][2]

Physicochemical and Spectroscopic Properties

Precise experimental data for this specific compound is not widely published; therefore, the following properties are based on data from structurally similar compounds and computational predictions.

Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | Methyl 2-methyl-4-(methylsulfonyl)benzoate | - |

| Molecular Formula | C₁₀H₁₂O₄S | - |

| Molecular Weight | 228.27 g/mol | [3] |

| Appearance | Likely a white to off-white solid | Inferred from analogues[4] |

| CAS Number | 220339-74-4 | - |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of Methyl 2-methyl-4-(methylsulfonyl)benzoate.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic. Key signals would include three distinct singlets for the non-equivalent methyl groups and signals in the aromatic region for the three protons on the benzene ring.[5][6]

-

A singlet around 3.9 ppm for the ester methyl protons (-COOCH₃).

-

A singlet around 3.1 ppm for the sulfonyl methyl protons (-SO₂CH₃).

-

A singlet around 2.6 ppm for the aromatic methyl protons (-CH₃).

-

Three signals in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the protons at positions 3, 5, and 6 of the ring.

-

-

¹³C NMR Spectroscopy: The carbon NMR would show ten distinct signals.

-

A signal for the ester carbonyl carbon (~166 ppm).

-

Signals for the six aromatic carbons, with those closer to the electron-withdrawing sulfonyl group shifted downfield.

-

Signals for the three distinct methyl carbons.[7]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature:

-

A strong carbonyl (C=O) stretch from the ester group around 1720-1730 cm⁻¹.

-

Two strong, characteristic bands for the sulfone (S=O) stretches, typically found at ~1300-1350 cm⁻¹ (asymmetric) and ~1140-1160 cm⁻¹ (symmetric).

-

C-H stretches from the aromatic and methyl groups.

-

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 228. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) from the ester, leading to a fragment at m/z = 197.

Synthesis and Manufacturing

The synthesis of Methyl 2-methyl-4-(methylsulfonyl)benzoate can be approached through several routes. A common and logical strategy involves the oxidation of a thioether precursor followed by esterification. This ensures the robust sulfone group is installed prior to the potentially more sensitive esterification step.

Proposed Synthetic Pathway

Caption: Plausible synthesis of the target compound via oxidation and esterification.

Experimental Protocol: Fischer Esterification

This protocol details the final step of the proposed synthesis: the conversion of the carboxylic acid to the methyl ester. This method is widely used due to its reliability and the use of common laboratory reagents.[8][9]

Objective: To synthesize Methyl 2-methyl-4-(methylsulfonyl)benzoate from 2-methyl-4-(methylsulfonyl)benzoic acid.

Materials:

-

2-methyl-4-(methylsulfonyl)benzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Ethyl acetate

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-methyl-4-(methylsulfonyl)benzoic acid (1.0 eq). Add an excess of anhydrous methanol (e.g., 20-40 mL per gram of acid).[9]

-

Catalyst Addition: While stirring the mixture, carefully add a catalytic amount of concentrated sulfuric acid (approx. 3-5 mol% or a few drops) to the flask.[9]

-

Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Rationale: Heating increases the reaction rate to reach equilibrium faster. Using an excess of methanol shifts the equilibrium towards the product side, maximizing the yield.

-

-

Work-up - Quenching: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.

-

Rationale: The desired ester product is organic-soluble and will move into the ethyl acetate layer, while inorganic salts remain in the aqueous layer.

-

-

Work-up - Washing: Wash the combined organic layers with brine. This helps to remove residual water and some water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate using a rotary evaporator to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Chemical Reactivity and Mechanistic Insights

The reactivity of Methyl 2-methyl-4-(methylsulfonyl)benzoate is governed by its three primary functional groups and their electronic interplay.

Reactions at the Ester Group

The methyl ester is a primary site for nucleophilic acyl substitution.

-

Saponification (Base-Catalyzed Hydrolysis): Treatment with a strong base like sodium hydroxide (NaOH) in an aqueous or alcoholic solvent will readily hydrolyze the ester back to the corresponding carboxylate salt.[10] Subsequent acidification will yield 2-methyl-4-(methylsulfonyl)benzoic acid. This is a common transformation in multi-step synthesis.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, (2-methyl-4-(methylsulfonyl)phenyl)methanol. This requires a strong reducing agent like lithium aluminum hydride (LiAlH₄).[10] Weaker reagents like sodium borohydride are generally not reactive enough to reduce esters.[10]

-

Transesterification: By heating the ester in a different alcohol (e.g., ethanol) with an acid or base catalyst, the methoxy group can be exchanged to form a different ester (e.g., ethyl 2-methyl-4-(methylsulfonyl)benzoate).[10]

Reactivity of the Aromatic Ring

The aromatic ring's reactivity is heavily influenced by the powerful deactivating and meta-directing effect of the methylsulfonyl group.

-

Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards EAS reactions like nitration, halogenation, or Friedel-Crafts reactions. The electron-withdrawing nature of both the sulfonyl and ester groups makes the ring electron-poor. Should a reaction occur under harsh conditions, the incoming electrophile would be directed to the position meta to the sulfonyl group (position 3).

-

Nucleophilic Aromatic Substitution (NAS): While this specific compound lacks a suitable leaving group on the ring, the strong electron-withdrawing sulfonyl group can activate positions ortho and para to it for NAS if a leaving group (like a halogen) were present at those positions.

Caption: Key reactivity pathways for Methyl 2-methyl-4-(methylsulfonyl)benzoate.

Applications in Research and Development

Methyl 2-methyl-4-(methylsulfonyl)benzoate is primarily valued as a synthetic intermediate. Its structure is relevant in several areas of drug discovery.

-

Scaffold for Medicinal Chemistry: Benzenesulfonamides are a well-known class of compounds with a wide range of biological activities. This molecule can serve as a starting point for creating libraries of novel compounds for screening. For instance, substituted sulfonamides are known inhibitors of carbonic anhydrase, an enzyme target for anticancer therapies.[11]

-

Precursor for Agrochemicals: Substituted benzoic acids and their derivatives are crucial intermediates for herbicides. A related compound, 2-Nitro-4-(methylsulfonyl)benzoic acid, is a key precursor to the herbicide Mesotrione.[12]

-

Building Block for Complex Molecules: The compound can be used in multi-step syntheses where the sulfonyl group is desired for its electronic properties or as a stable structural element. It serves as a building block for larger molecules, such as the drug Tolvaptan, which utilizes a related substituted benzoic acid intermediate.[2]

Safety, Handling, and Storage

As a laboratory chemical, Methyl 2-methyl-4-(methylsulfonyl)benzoate should be handled with appropriate care.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust or vapors.[14] Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from strong oxidizing agents and strong bases.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.

References

-

Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6432253, Methyl 4-(methylsulfonyl)benzoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Retrieved from [Link]

-

Chad's Prep. (2021). 20.8 Synthesis and Reactions of Esters | Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2804364, Methyl 4-(methylsulfonylmethyl)benzoate. Retrieved from [Link]

-

ResearchGate. (2025). Preparation of Methyl Ester Precursors of Biologically Active Agents. Retrieved from [Link]

-

Chad's Prep. (n.d.). 20.8 Synthesis and Reactions of Esters. Retrieved from [Link]

-

Zakšauskas, A., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. PMC. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Polyethylene glycol monomethyl ether. Retrieved from [Link]

- Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

- Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Polyethylene glycol monomethyl ether. Retrieved from [Link]

-

INNO Pharmchem. (n.d.). The Critical Link: 2-Methyl-4-(2-methylbenzoyl)amino benzoic acid in Pharmaceutical R&D. Retrieved from [Link]

-

University Handout. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

-

PubMed. (2010). Methyl 4-methyl-sulfonyl-2-nitro-benzoate. Retrieved from [Link]

-

Brainly. (2023). What spectral features allow you to differentiate the product from the starting material in the preparation of methyl benzoate?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-methylsulfonyl-2-nitrobenzoate. PMC. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid [quickcompany.in]

- 2. nbinno.com [nbinno.com]

- 3. Methyl 4-(methylsulfonylmethyl)benzoate | C10H12O4S | CID 2804364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. METHYL 2-CHLORO-3-METHYL-4-METHYLSULFONYLBENZOATE | 120100-04-1 [chemicalbook.com]

- 5. brainly.com [brainly.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. spectrabase.com [spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. m.youtube.com [m.youtube.com]

- 11. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methyl 4-methylsulfonyl-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic Characterization of Methyl 2-methyl-4-(methylsulfonyl)benzoate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-methyl-4-(methylsulfonyl)benzoate, a compound of interest in drug development and chemical research. The guide is intended for researchers, scientists, and professionals in the field who require a thorough understanding of the structural elucidation of this molecule using modern spectroscopic techniques. We will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

Methyl 2-methyl-4-(methylsulfonyl)benzoate (C₁₀H₁₂O₄S) is an aromatic compound featuring a methyl ester, a methyl group, and a methylsulfonyl group attached to a benzene ring. The precise arrangement of these functional groups is critical to its chemical properties and biological activity. Spectroscopic analysis provides the definitive confirmation of its molecular structure. While experimental spectra for this specific compound are not publicly available, this guide will present a detailed, predictive analysis based on established spectroscopic principles and data from closely related analogs, primarily Methyl 4-(methylsulfonyl)benzoate.[1]

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting its spectroscopic signatures.

Caption: Molecular structure of Methyl 2-methyl-4-(methylsulfonyl)benzoate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

A. ¹H NMR Spectroscopy

Experimental Protocol (Predicted): A sample of Methyl 2-methyl-4-(methylsulfonyl)benzoate would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a ¹H NMR spectrometer operating at a frequency of 400 MHz or higher.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 | d | 1H | Ar-H (H-6) |

| ~ 7.8 | dd | 1H | Ar-H (H-5) |

| ~ 7.5 | d | 1H | Ar-H (H-3) |

| ~ 3.9 | s | 3H | O-CH₃ (ester) |

| ~ 3.1 | s | 3H | S-CH₃ (sulfone) |

| ~ 2.6 | s | 3H | Ar-CH₃ |

Interpretation:

-

Aromatic Protons (7.5 - 8.1 ppm): The three aromatic protons are expected to appear in the downfield region due to the deshielding effect of the benzene ring. The electron-withdrawing nature of the methylsulfonyl and methyl ester groups will further shift these signals downfield. The proton at the 6-position (H-6), being ortho to the ester group, is predicted to be the most downfield. The splitting pattern will be complex due to coupling between the adjacent protons.

-

Methyl Ester Protons (~3.9 ppm): The three protons of the methyl ester group (O-CH₃) will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is characteristic of methyl esters.[2][3]

-

Methyl Sulfone Protons (~3.1 ppm): The protons of the methylsulfonyl group (S-CH₃) will also appear as a singlet. The strong electron-withdrawing effect of the two oxygen atoms on the sulfur will cause this signal to be significantly downfield compared to a typical methyl group.

-

Aromatic Methyl Protons (~2.6 ppm): The protons of the methyl group attached directly to the aromatic ring will appear as a singlet and will be the most upfield of the methyl signals.

B. ¹³C NMR Spectroscopy

Experimental Protocol (Predicted): A ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 166 | C=O (ester) |

| ~ 145 | Ar-C (C-4) |

| ~ 140 | Ar-C (C-2) |

| ~ 135 | Ar-C (C-1) |

| ~ 131 | Ar-C (C-6) |

| ~ 128 | Ar-C (C-5) |

| ~ 125 | Ar-C (C-3) |

| ~ 53 | O-CH₃ (ester) |

| ~ 45 | S-CH₃ (sulfone) |

| ~ 22 | Ar-CH₃ |

Interpretation:

-

Carbonyl Carbon (~166 ppm): The carbonyl carbon of the methyl ester group is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.[4][5]

-

Aromatic Carbons (125 - 145 ppm): The six aromatic carbons will appear in this region. The carbons directly attached to the electron-withdrawing sulfonyl (C-4) and ester (C-1) groups, as well as the methyl-substituted carbon (C-2), are expected to be the most downfield among the aromatic signals.

-

Methyl Carbons (22 - 53 ppm): The methyl carbon of the ester group (O-CH₃) will be around 53 ppm.[5] The methyl carbon of the sulfonyl group (S-CH₃) will be further downfield than a typical methyl group due to the electronegative environment. The aromatic methyl carbon (Ar-CH₃) will be the most upfield signal.

II. Infrared (IR) Spectroscopy

Experimental Protocol (Predicted): An IR spectrum would be obtained using either a KBr pellet or as a thin film on a salt plate, analyzed with a Fourier Transform Infrared (FTIR) spectrometer.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch |

| ~ 1720 | Strong | C=O stretch (ester) |

| ~ 1600, 1480 | Medium-Weak | C=C stretch (aromatic) |

| ~ 1300, 1150 | Strong | S=O stretch (sulfone) |

| ~ 1250 | Strong | C-O stretch (ester) |

Interpretation:

-

C=O Stretch (~1720 cm⁻¹): A strong, sharp absorption band in this region is the hallmark of a carbonyl group, in this case, from the methyl ester.[6][7][8]

-

S=O Stretches (~1300 and 1150 cm⁻¹): The methylsulfonyl group will exhibit two strong characteristic stretching vibrations for the S=O bonds, typically an asymmetric and a symmetric stretch.[9][10]

-

C-H Stretches (~3000 and ~2950 cm⁻¹): The absorption just above 3000 cm⁻¹ is indicative of C-H stretching in the aromatic ring, while the absorption just below 3000 cm⁻¹ corresponds to the C-H stretching of the methyl groups.[11]

-

C=C Aromatic Stretches (~1600, 1480 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching within the benzene ring.

-

C-O Stretch (~1250 cm⁻¹): A strong band in this region is indicative of the C-O single bond stretch of the ester group.[6]

III. Mass Spectrometry (MS)

Experimental Protocol (Predicted): A mass spectrum would be obtained using an electron ionization (EI) source. The sample would be introduced into the mass spectrometer, ionized, and the resulting fragments detected.

Predicted Mass Spectrum Data:

| m/z | Predicted Fragment |

| 228 | [M]⁺ (Molecular Ion) |

| 197 | [M - OCH₃]⁺ |

| 149 | [M - SO₂CH₃]⁺ |

| 118 | [M - SO₂CH₃ - OCH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Caption: Predicted mass spectrometry fragmentation pathway.

-

Molecular Ion Peak ([M]⁺, m/z 228): The peak corresponding to the molecular weight of the compound (228.27 g/mol ) should be observed.[12]

-

Loss of a Methoxy Group ([M - OCH₃]⁺, m/z 197): A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃).[13][14]

-

Loss of a Methylsulfonyl Group ([M - SO₂CH₃]⁺, m/z 149): Cleavage of the C-S bond can lead to the loss of the methylsulfonyl radical (•SO₂CH₃).

-

Further Fragmentation: The resulting fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from acylium ions, to produce smaller, stable ions like the tropylium ion at m/z 91.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of Methyl 2-methyl-4-(methylsulfonyl)benzoate. The interpretation of the predicted NMR, IR, and MS data is grounded in fundamental spectroscopic principles and supported by data from closely related analogs. This guide serves as a valuable resource for researchers and scientists in confirming the structure and purity of this compound, and as a framework for the analysis of other similarly substituted aromatic molecules.

References

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved January 6, 2026.

- Vertex AI Search. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds - Pharmacy 180. Retrieved January 6, 2026.

-

Chegg. (2019, August 7). Solved NMR spectra of methyl benzoate and methyl. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). Methyl benzoate. Retrieved January 6, 2026, from [Link]

-

YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved January 6, 2026, from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved January 6, 2026, from [Link]

- ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved January 6, 2026.

-

PubChem. (n.d.). Methyl 4-(methylsulfonyl)benzoate. Retrieved January 6, 2026, from [Link]

- Taylor & Francis Online. (n.d.). Spectroscopic, Computational, Molecular Docking and Dynamics Simulations Studies of 4-Amino-3-hydroxyNaphthalene-1-Sulfonic Acid (ANSA): Polycyclic Aromatic Compounds. Retrieved January 6, 2026.

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 6, 2026, from [Link]

-

Solubility of Things. (n.d.). Interpreting IR Spectra. Retrieved January 6, 2026, from [Link]

- Vertex AI Search. (n.d.). 13.10 INTERPRETATION OF IR SPECTRA. Retrieved January 6, 2026.

-

PubMed. (2017). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Retrieved January 6, 2026, from [Link]

- The Royal Society of Chemistry. (n.d.). 4. Retrieved January 6, 2026.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 6, 2026, from [Link]

- ResearchGate. (n.d.). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Retrieved January 6, 2026.

-

PubChem. (n.d.). Methyl 4-(methylsulfonylmethyl)benzoate. Retrieved January 6, 2026, from [Link]

- ResearchGate. (n.d.).

- doc brown's advanced organic chemistry revision notes. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen. Retrieved January 6, 2026.

-

SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[13C NMR] - Chemical Shifts. Retrieved January 6, 2026, from [Link]

-

Chegg. (2020, April 28). Solved A) From the 13C NMR spectrum of methyl benzoate. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved January 6, 2026, from [Link]

Sources

- 1. Methyl 4-(methylsulfonyl)benzoate | C9H10O4S | CID 6432253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sas.upenn.edu [sas.upenn.edu]

- 3. Methyl benzoate (93-58-3) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Solved A) From the 13C NMR spectrum of methyl benzoate | Chegg.com [chegg.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. askthenerd.com [askthenerd.com]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Methyl 4-(methylsulfonylmethyl)benzoate | C10H12O4S | CID 2804364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pharmacy180.com [pharmacy180.com]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Methyl 4-(methylsulfonyl)benzoate: Synthesis, Properties, and Applications in Drug Discovery

A Note on the Subject Compound: Initial searches for "Methyl 2-methyl-4-(methylsulfonyl)benzoate" did not yield sufficient data for a comprehensive technical guide. This suggests the compound may be a novel entity with limited public documentation. Therefore, this guide will focus on the closely related and structurally significant isomer, Methyl 4-(methylsulfonyl)benzoate . This compound serves as a valuable exemplar of a key building block in medicinal chemistry, and the principles discussed herein are broadly applicable to its analogs.

As a Senior Application Scientist, my objective is to provide not just a protocol, but a strategic guide for researchers, scientists, and drug development professionals. This document will delve into the synthesis, characterization, and strategic application of Methyl 4-(methylsulfonyl)benzoate, grounding technical procedures in the principles of organic chemistry and medicinal chemistry.

Compound Identification and Physicochemical Properties

The foundational step in any chemical workflow is the unambiguous identification of the material. Methyl 4-(methylsulfonyl)benzoate is a bifunctional organic molecule featuring a methyl ester and a methyl sulfone group attached to a benzene ring at the para-position.

-

IUPAC Name: methyl 4-methylsulfonylbenzoate[1]

-

CAS Number: 22821-70-1[1]

-

Molecular Formula: C₉H₁₀O₄S[1]

-

Synonyms: Methyl 4-methanesulfonylbenzoate, 4-Methanesulfonyl-benzoic acid methyl ester, Methyl p-methylsulfonylbenzoate[1]

The methylsulfonyl group (-SO₂CH₃) is a critical pharmacophore. It is a strong hydrogen bond acceptor and is metabolically stable, often introduced to enhance solubility, improve cell permeability, and modulate the electronic properties of a molecule to increase target affinity.[2]

Table 1: Physicochemical Properties of Methyl 4-(methylsulfonyl)benzoate

| Property | Value | Source |

| Molecular Weight | 214.24 g/mol | [1] |

| XLogP3 | 1.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Form | Solid | [3] |

Strategic Synthesis of Methyl 4-(methylsulfonyl)benzoate

A robust and scalable synthesis is paramount for the utility of any chemical intermediate. The most logical and field-proven approach to Methyl 4-(methylsulfonyl)benzoate involves a two-stage process starting from the commercially available 4-(methylthio)benzoic acid. This strategy isolates the two key transformations—oxidation and esterification—ensuring high yields and purity.

Caption: Figure 1: Two-Stage Synthetic Workflow.

Stage 1: Oxidation of 4-(methylthio)benzoic acid

The initial step is the conversion of the thioether (sulfide) to a sulfone. This transformation is critical as it introduces the metabolically robust and polar sulfonyl group.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-(methylthio)benzoic acid (1.0 eq) in glacial acetic acid (5-6 volumes).[4]

-

Oxidant Addition: Cool the mixture in an ice-water bath. Add 30% hydrogen peroxide (H₂O₂) (3.0-3.5 eq) dropwise over 60 minutes, ensuring the internal temperature does not exceed 20°C.[4]

-

Causality: The slow, cooled addition of H₂O₂ is crucial to control the exothermicity of the oxidation. Acetic acid serves as an excellent solvent and co-reagent that facilitates the oxidation process. The use of H₂O₂ is advantageous as its only byproduct is water, aligning with green chemistry principles.

-

-

Reaction and Monitoring: After the addition is complete, remove the ice bath and heat the mixture to 80-100°C for 1.5-2 hours.[4] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. A white solid, 4-(methylsulfonyl)benzoic acid, should precipitate. Quench any remaining peroxide by the careful addition of a saturated sodium sulfite solution.[4] Filter the solid, wash thoroughly with cold deionized water, and dry under vacuum. The yield is typically high (85-95%).[4]

Stage 2: Fischer Esterification to Methyl 4-(methylsulfonyl)benzoate

With the carboxylic acid in hand, the final step is a classic Fischer esterification to form the methyl ester.

Protocol:

-

Reaction Setup: To a solution of 4-(methylsulfonyl)benzoic acid (1.0 eq) in anhydrous methanol (10 volumes), cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.[5]

-

Causality: Methanol acts as both the solvent and the reactant. Sulfuric acid is the catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol. Anhydrous conditions are essential to drive the equilibrium towards the product, as water is a byproduct.

-

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

-

Work-up and Purification: After completion, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 4-(methylsulfonyl)benzoate.

Applications in Research and Drug Development

Methyl 4-(methylsulfonyl)benzoate is not an end-product but a versatile intermediate. Its value lies in the orthogonal reactivity of its two functional groups—the ester and the sulfone-activated aromatic ring.

-

Scaffold for Library Synthesis: The ester group can be easily hydrolyzed back to the carboxylic acid or converted into an amide, providing a handle for attaching various chemical moieties. This is fundamental in creating libraries of compounds for high-throughput screening.

-

Precursor to Bioactive Molecules: The methylsulfonyl group is a key feature in numerous approved drugs, including the anti-inflammatory drug Celecoxib and the kinase inhibitor Lapatinib. This group often enhances binding to biological targets through hydrogen bonding and dipole interactions.[2] Analogs of Methyl 4-(methylsulfonyl)benzoate are used as intermediates in the synthesis of anti-inflammatory agents, analgesics, and potential anticancer agents.[2][6][7]

-

Modulation of Pharmacokinetic Properties: The introduction of a methylsulfonyl group into a drug candidate is a common strategy to improve its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It can increase solubility and metabolic stability, which are critical for developing a viable drug.[8]

Conclusion

Methyl 4-(methylsulfonyl)benzoate represents a quintessential building block for modern drug discovery. Its synthesis from readily available starting materials is robust and scalable. The strategic incorporation of the methylsulfonyl group provides medicinal chemists with a powerful tool to fine-tune the biological activity and physicochemical properties of new chemical entities. This guide provides the necessary technical protocols and the underlying scientific rationale to empower researchers to effectively synthesize and utilize this valuable intermediate in their research and development endeavors.

References

-

PubChem. Methyl 4-(methylsulfonylmethyl)benzoate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 4-(methylsulfonyl)benzoate. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. Methyl 4-Methyl-3-(methylsulfonyl)benzoate. [Link]

-

PrepChem. Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. [Link]

-

PubChem. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 4-bromo-2-(methylsulfonyl)benzoate. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. 4-(Methylsulfonyl)benzoic Acid. [Link]

-

European Patent Office. Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. [Link]

- Google Patents.

-

Quick Company. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. [Link]

-

PrepChem. Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). [Link]

- Google Patents. Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

-

ResearchGate. Methylsulfonyl benzothiazoles (MSBT) derivatives: Search for new potential antimicrobial and anticancer agents. [Link]

-

U.S. EPA. Benzoic acid, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-. [Link]

-

PubMed Central. Methyl 4-methylsulfonyl-2-nitrobenzoate. [Link]

- Google Patents. Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.

-

PubMed. [Application of methyl in drug design]. [Link]

-

PubMed Central. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. [Link]

Sources

- 1. Methyl 4-(methylsulfonyl)benzoate | C9H10O4S | CID 6432253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-Methyl-3-(methylsulfonyl)benzoate [myskinrecipes.com]

- 3. 4-(Methylsulfonyl)benzoic acid 97 4052-30-6 [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Methyl 2-methyl-4-(methylsulfonyl)benzoate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-methyl-4-(methylsulfonyl)benzoate (CAS No. 875895-64-0), a key chemical intermediate in the synthesis of complex pharmaceutical compounds. Recognizing the critical role of solubility in process chemistry, purification, and formulation, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers a predictive solubility profile based on molecular structure analysis, detailed protocols for experimental solubility determination, and strategic insights for solvent selection in a drug development context. This guide is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this compound's behavior in various solvent systems.

Introduction: The Strategic Importance of a Key Intermediate

In the intricate landscape of pharmaceutical synthesis, the efficiency, yield, and purity of the final Active Pharmaceutical Ingredient (API) are often dictated by the physical properties of the intermediates. Methyl 2-methyl-4-(methylsulfonyl)benzoate is one such critical building block.[1][2] Its molecular architecture is integral to the synthesis of various therapeutic agents, notably as a precursor to selective COX-2 inhibitors and other complex molecules.

Understanding the solubility of this intermediate is not merely an academic exercise; it is a cornerstone of process optimization. Key operations including reaction kinetics, work-up procedures, and, most critically, crystallization for purification, are fundamentally governed by how this compound interacts with different solvents. A well-characterized solubility profile enables chemists to:

-

Select optimal reaction media to ensure homogeneity and favorable reaction rates.

-

Design efficient extraction and washing steps.

-

Develop robust crystallization protocols to achieve high purity and yield.

-

Troubleshoot potential manufacturing challenges such as oiling out or incomplete dissolution.

This guide provides the foundational knowledge required to leverage the solubility properties of Methyl 2-methyl-4-(methylsulfonyl)benzoate for successful chemical development.

Physicochemical Properties & Molecular Structure Analysis

The solubility behavior of a compound is a direct manifestation of its molecular structure and resulting physicochemical properties. A thorough analysis of these features provides a robust framework for predicting its interactions with various solvents.

Table 1: Physicochemical Properties of Methyl 2-methyl-4-(methylsulfonyl)benzoate

| Property | Value | Source |

|---|---|---|

| CAS Number | 875895-64-0 | [1] |

| Molecular Formula | C₁₀H₁₂O₄S | [1] |

| Molecular Weight | 228.26 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 60.44 Ų | [1] |

| Predicted LogP (o/w) | 1.185 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 |[1] |

Structural Causality:

The molecule's structure features a balance of polar and non-polar elements, which is the primary determinant of its solubility profile.

-

Polar Moieties: The methyl ester (-COOCH₃) and methylsulfonyl (-SO₂CH₃) groups are strongly polar. The four oxygen atoms act as hydrogen bond acceptors, capable of interacting with protic solvents.[1] These groups create significant dipole moments within the molecule.

-

Non-Polar Moieties: The benzene ring and the two methyl groups (-CH₃) constitute the non-polar, hydrophobic portion of the molecule. These regions interact favorably with non-polar solvents through van der Waals forces.

The TPSA of 60.44 Ų and a LogP of 1.185 suggest a compound with moderate polarity, indicating that it will likely not be soluble in the extremes of the solvent spectrum (e.g., highly non-polar alkanes or highly polar water) but will show affinity for a range of common organic solvents.[1]

Theoretical Principles of Solubility: A Predictive Framework

The venerable principle of "like dissolves like" serves as our primary guide for predicting solubility.[3] This rule states that substances with similar intermolecular forces are likely to be soluble in one another. For Methyl 2-methyl-4-(methylsulfonyl)benzoate, the key interactions are:

-

Dipole-Dipole Interactions: The polar sulfonyl and ester groups will interact strongly with polar solvents like acetone or acetonitrile.

-

Hydrogen Bonding: While the molecule cannot donate hydrogen bonds, its four acceptor sites can interact with polar protic solvents such as methanol and ethanol.[1]

-

Van der Waals Forces: The aromatic ring and methyl groups will interact with non-polar solvents like toluene or dichloromethane.

The overall solubility in a given solvent is a competitive balance between the solvent's ability to overcome the compound's crystal lattice energy and the favorable interactions formed between the solute and solvent molecules.

Predicted Solubility Profile in Common Organic Solvents

Lacking extensive published empirical data, we can construct a predictive solubility map based on the structural analysis and theoretical principles discussed. This serves as an expert-guided starting point for experimental work.

Table 2: Predicted Solubility of Methyl 2-methyl-4-(methylsulfonyl)benzoate

| Solvent Class | Example Solvents | Predicted Solubility | Scientific Justification |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol | Good to Moderate | The alcohol's hydroxyl group can hydrogen-bond with the ester and sulfonyl oxygens. The alkyl chain provides some non-polar interaction. |

| Polar Protic | Water | Very Low | Despite H-bond acceptor sites, the large hydrophobic backbone (benzene ring, methyl groups) dominates, leading to poor solvation by water.[4] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent to Good | These solvents possess strong dipoles that can effectively solvate the polar ester and sulfonyl groups without the steric constraints of hydrogen bonding. DMSO is often an exceptional solvent for similar multifunctional compounds.[5] |

| Polar Aprotic | Acetone, THF | Good to Moderate | These solvents have significant dipole moments and can effectively solvate the molecule. THF's ether oxygen can interact with the solute, and acetone's ketone is a strong dipole. |

| Non-Polar Aromatic | Toluene | Moderate to Low | π-π stacking interactions between the solvent and solute benzene rings can promote solubility, but the solvent's low polarity is not ideal for solvating the polar functional groups. |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM has a moderate dipole moment and can solvate a wide range of compounds. It offers a balance, interacting with both polar and non-polar regions of the solute. |

| Non-Polar Aliphatic | n-Hexane, Heptane | Very Low / Insoluble | These solvents lack any significant polarity and cannot effectively solvate the polar sulfonyl and ester groups, making dissolution highly unfavorable. |

Experimental Protocol for Solubility Determination

Theoretical predictions must be validated by empirical data. The isothermal shake-flask method is the gold-standard for determining equilibrium solubility and is a self-validating, trustworthy protocol.[6]

Detailed Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of Methyl 2-methyl-4-(methylsulfonyl)benzoate in a selected solvent at a specific temperature (e.g., 25 °C).

Materials & Equipment:

-

Methyl 2-methyl-4-(methylsulfonyl)benzoate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated Gravimetric setup.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in the temperature-controlled orbital shaker. Agitate the slurry for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. This step is critical to avoid contamination of the saturated solution.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for HPLC analysis). Filtering is essential to remove any microscopic undissolved particles.

-

Quantification (HPLC Method):

-

Dilute the filtered, saturated solution with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Calculate the concentration in the saturated solution by applying the dilution factor.

-

-

Quantification (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight of the dried solute is achieved.

-

Calculate the solubility based on the mass of the dissolved solid and the initial mass of the solvent used.

-

Experimental Workflow Diagram

Sources

physical properties of Methyl 2-methyl-4-(methylsulfonyl)benzoate (melting point, boiling point)

An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 2-methyl-4-(methylsulfonyl)benzoate

Introduction

Methyl 2-methyl-4-(methylsulfonyl)benzoate is a substituted aromatic compound featuring both an ester and a sulfone functional group. Such polysubstituted benzene derivatives are common scaffolds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of complex target molecules. The precise arrangement of the methyl, methyl ester, and methylsulfonyl groups on the benzene ring dictates the molecule's steric and electronic properties, which in turn influence its reactivity and bulk physical properties.

For researchers in drug development and chemical synthesis, the accurate characterization of a novel or sparsely documented compound like Methyl 2-methyl-4-(methylsulfonyl)benzoate is a foundational step. The melting and boiling points are critical physical constants that serve as primary indicators of purity. A sharp, well-defined melting point range is characteristic of a pure crystalline solid, whereas the presence of impurities typically leads to a depression and broadening of this range.[1][2] Similarly, the boiling point is a key identifier for liquid compounds.

This guide provides a comprehensive overview of the essential physical properties of Methyl 2-methyl-4-(methylsulfonyl)benzoate, with a primary focus on the robust experimental methodologies required for their determination. As a Senior Application Scientist, the emphasis here is not merely on the data itself, but on the principles and practical execution of the techniques that ensure data integrity and reproducibility.

Physicochemical Properties Summary

As of the latest literature review, specific experimental data for the melting and boiling points of Methyl 2-methyl-4-(methylsulfonyl)benzoate (CAS No. 22923-27-9) is not widely reported. This underscores the necessity for researchers synthesizing or working with this compound to perform rigorous experimental characterization. For contextual reference, the physical properties of several structurally related compounds are provided below. These analogs can offer an estimated range for the expected properties of the title compound.

| Compound Name | Structure | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| Methyl 2-methyl-4-(methylsulfonyl)benzoate | (Structure of title compound) | C₁₀H₁₂O₄S | Data not available; experimental determination required. | Data not available; experimental determination required. |

| Methyl 4-(methylsulfonyl)benzoate[3] | (Isomer) | C₉H₁₀O₄S | 134-138 | Not reported |

| Methyl 2-(aminosulfonyl)benzoate | (Amide analog) | C₈H₉NO₄S | 126-128 | Not reported |

| Methyl 2-(chlorosulfonyl)benzoate[4] | (Chlorosulfonyl analog) | C₈H₇ClO₄S | 62-63 | 344.8 ± 25.0 (Predicted) |

| Methyl 4-methylbenzoate[5] | (Des-sulfonyl analog) | C₉H₁₀O₂ | 33 | 217 |

Table 1: Physical properties of Methyl 2-methyl-4-(methylsulfonyl)benzoate and related analogs. The absence of data for the title compound necessitates the experimental procedures detailed in this guide.

Experimental Determination of Melting Point

Principle and Rationale

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[6] For a pure substance, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). The process requires overcoming the intermolecular forces that maintain the crystal lattice structure.[2] The presence of even small amounts of miscible impurities disrupts this lattice, resulting in a lower energy requirement to break the structure. This phenomenon, known as melting point depression, makes melting point analysis a powerful tool for purity assessment.[1][2]

The selection of a modern, automated melting point apparatus (e.g., a Mel-Temp or similar device with digital temperature control and a magnified viewing lens) is predicated on enhancing accuracy and reproducibility over traditional oil bath methods. These systems provide a uniform and precisely controlled heating rate, which is critical for achieving thermal equilibrium between the sample, the heating block, and the thermometer.[7]

Detailed Experimental Protocol: Digital Melting Point Apparatus

-

Sample Preparation:

-

Ensure the sample of Methyl 2-methyl-4-(methylsulfonyl)benzoate is completely dry and crystalline. If the sample consists of large crystals, gently crush them into a fine powder using a mortar and pestle. This is crucial for uniform packing and efficient heat transfer.[1]

-

Press the open end of a thin-walled capillary tube into the powdered sample. A small amount of solid will be forced into the tube.

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. To achieve tight packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube (approx. 1 meter) onto the benchtop. The impact will compact the sample firmly at the bottom.[7]

-

The final packed sample height should be between 2-3 mm. A larger sample size can lead to an artificially broad melting range.[7]

-

-

Instrument Setup and Measurement:

-

Set the starting temperature on the apparatus to approximately 20°C below the expected melting point (based on analog data or preliminary tests).

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Begin heating at a moderate rate (e.g., 10-15°C per minute) until the temperature is about 15-20°C below the anticipated melting point.

-

Crucial Step: Decrease the heating rate significantly to 1-2°C per minute. Slow heating is essential as the melting point is approached to allow the system to reach thermal equilibrium, ensuring the recorded temperature accurately reflects the sample's temperature.[7]

-

Observe the sample closely through the magnified eyepiece.

-

Record the temperature (T₁) at which the first droplet of liquid becomes visible.

-

Continue heating at the slow rate and record the temperature (T₂) at which the last crystal melts and the entire sample becomes a clear liquid.

-

The melting point is reported as the range T₁ – T₂.

-

-

Post-Analysis:

-

Allow the apparatus to cool sufficiently before performing another measurement.

-

Always use a fresh capillary tube for each new measurement, as the crystal structure of a re-solidified sample may differ from the original.[7]

-

Melting Point Determination Workflow

A schematic workflow for determining the melting point of a crystalline solid.

Experimental Determination of Boiling Point

Principle and Rationale

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] At this temperature, the liquid undergoes a phase transition to a gas. Since boiling point is dependent on pressure, it is standard practice to report the atmospheric pressure at which the measurement was taken. For research purposes, where sample quantities are often limited, a microscale method such as the Thiele tube technique is highly advantageous as it requires less than 1 mL of the substance.[9]

The Thiele tube is designed to ensure uniform heating of a heat-transfer fluid (typically mineral oil) via convection, providing a stable and consistent temperature environment for the sample. The principle of this method involves trapping the vapor of the liquid in an inverted capillary tube. As the liquid is heated, the trapped air and vapor expand. Upon cooling, the vapor contracts, and the point at which the external pressure overcomes the internal vapor pressure and draws the liquid back into the capillary corresponds to the boiling point.[9]

Detailed Experimental Protocol: Microscale Thiele Tube Method

-

Apparatus Assembly:

-

Place a small amount (0.5 - 1.0 mL) of Methyl 2-methyl-4-(methylsulfonyl)benzoate into a small-diameter test tube (a fusion tube).

-

Take a standard melting point capillary tube and seal one end by rotating it in the flame of a Bunsen burner.[10][11]

-

Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid and the sealed end pointing upwards.[11]

-

Attach the fusion tube to a thermometer using a small rubber band or wire, ensuring the bottom of the fusion tube is level with the thermometer's bulb.

-

Clamp the thermometer so that the assembly is suspended in the center of a Thiele tube filled with mineral oil. The oil level should be above the sidearm of the Thiele tube.

-

-

Measurement Procedure:

-

Gently heat the side arm of the Thiele tube with a microburner. The shape of the tube will induce a convection current, ensuring uniform heat distribution.[9]

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the inverted capillary tube. This is the displaced air.

-

Continue to heat slowly until a rapid and continuous stream of bubbles emerges from the capillary. This indicates that the liquid has reached a temperature just above its boiling point.[10]

-

Crucial Step: Remove the heat source and allow the apparatus to cool slowly.

-

As the temperature drops, the stream of bubbles will slow and eventually stop. The moment the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point, as it is the precise temperature where the external pressure equals the vapor pressure of the substance.[9]

-

Record the barometric pressure at the time of the experiment.

-

-

Safety Precautions:

Boiling Point Determination Workflow

A schematic workflow for the microscale determination of a liquid's boiling point.

Conclusion

References

-

Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

Unknown. DETERMINATION OF BOILING POINTS. [Link]

-

LibreTexts Chemistry. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

-

University of Calgary. Melting point determination. [Link]

-

MIT OpenCourseWare. Melting Point | MIT Digital Lab Techniques Manual. [Link]

-

LibreTexts Chemistry. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

SlideShare. experiment (1) determination of melting points. [Link]

-

Mettler Toledo. What is Melting Point?. [Link]

-

PubChem. Methyl 4-(methylsulfonylmethyl)benzoate. [Link]

-

PubChem. Methyl 4-bromo-2-(methylsulfonyl)benzoate. [Link]

-

PubChem. Methyl 4-(methylsulfonyl)benzoate. [Link]

-

NIST WebBook. Dodecanoic acid, 1,2,3-propanetriyl ester. [Link]

-

The Good Scents Company. methyl 4-methyl benzoate. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Methyl 4-(methylsulfonyl)benzoate | C9H10O4S | CID 6432253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-(chlorosulfonyl)benzoate CAS#: 26638-43-7 [m.chemicalbook.com]

- 5. methyl 4-methyl benzoate, 99-75-2 [thegoodscentscompany.com]

- 6. mt.com [mt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. byjus.com [byjus.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

molecular structure and conformation of Methyl 2-methyl-4-(methylsulfonyl)benzoate

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 2-methyl-4-(methylsulfonyl)benzoate

Abstract

This guide provides a comprehensive technical analysis of the molecular structure and conformational landscape of Methyl 2-methyl-4-(methylsulfonyl)benzoate (C₁₀H₁₂O₄S, CAS No: 31830-78-7). In the absence of a publicly available single-crystal X-ray structure for this specific molecule, this document outlines a robust, integrated methodology combining spectroscopic analysis, principles of physical organic chemistry, and computational modeling to elucidate its three-dimensional architecture. We explore the electronic nature of the sulfonyl group, analyze key rotatable bonds, and predict the molecule's preferred low-energy conformations. Detailed, field-proven protocols for nuclear magnetic resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations are provided, offering a practical framework for researchers engaged in the characterization of novel small molecules. This guide is intended for scientists in drug discovery, materials science, and chemical research who require a deep understanding of molecular geometry and its influence on chemical properties.

Introduction: Significance and Structural Rationale

Methyl 2-methyl-4-(methylsulfonyl)benzoate is a polysubstituted aromatic compound featuring three key functional groups: a methyl ester, a methyl group, and a methylsulfonyl group. This combination of an electron-withdrawing sulfonyl group, an electron-withdrawing ester, and an electron-donating methyl group creates a unique electronic and steric environment on the benzene ring. Understanding the precise three-dimensional arrangement of these groups—their bond lengths, angles, and preferred orientations (conformation)—is critical for predicting the molecule's reactivity, intermolecular interactions, and potential biological activity.

The sulfonyl (-SO₂-) functional group is a cornerstone in medicinal chemistry, known for its chemical stability and its ability to act as a strong hydrogen bond acceptor.[1] The bonding within the sulfonyl group is best described as highly polarized S⁺-O⁻ interactions, augmented by hyperconjugation, rather than octet-violating double bonds involving d-orbitals.[2] The conformation of the aryl-sulfonyl bond, in particular, dictates the spatial projection of the sulfonyl oxygens and methyl group, which can profoundly impact how the molecule fits into a protein binding pocket or organizes in a crystal lattice. This guide provides the analytical and computational blueprint for defining this critical structural landscape.

Molecular Identity and Synthesis Pathway

The definitive structure of Methyl 2-methyl-4-(methylsulfonyl)benzoate is established through a combination of synthetic context and spectroscopic characterization.

Plausible Synthesis Route

A common and effective method for the synthesis of this molecule involves the oxidation of the corresponding sulfide precursor, which can be prepared via standard aromatic chemistry. The final step is typically an esterification.

Caption: Plausible two-step synthesis of the target molecule.

Spectroscopic Characterization Profile

Confirmation of the final structure would rely on a suite of standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals confirming the substitution pattern. Key expected resonances include a singlet for the ester methyl protons (~3.9 ppm), a singlet for the sulfonyl methyl protons (~3.1 ppm), a singlet for the C2-methyl group (~2.5 ppm), and three distinct aromatic protons in the 7.5-8.5 ppm range, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted ring.

-

¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure with signals for the ester carbonyl carbon (~166 ppm), the three distinct methyl carbons, and the six unique aromatic carbons, with chemical shifts influenced by the electron-withdrawing and -donating nature of the substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum would provide definitive evidence for the key functional groups. Strong characteristic absorption bands are expected for the sulfonyl group (S=O stretches) at approximately 1320 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric). A strong C=O stretch for the ester will appear around 1720 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula (C₁₀H₁₂O₄S) by providing a highly accurate mass-to-charge ratio for the molecular ion.

Molecular Structure and Geometry

While a dedicated crystal structure for the title compound is not available, an analysis of a structurally similar compound, 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid[3], provides authoritative insight into the expected solid-state geometry of the core scaffold.

Analog-Derived Structural Parameters